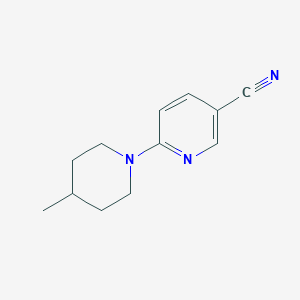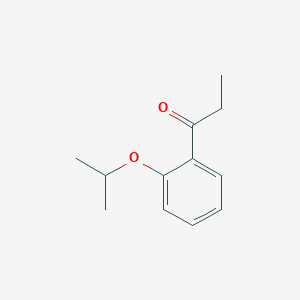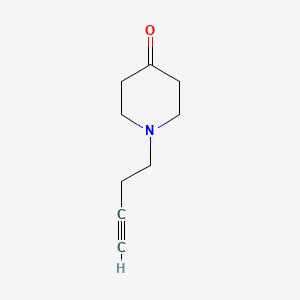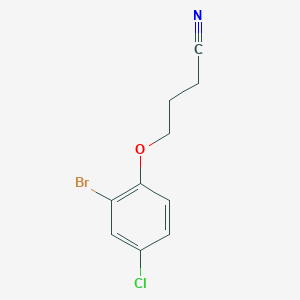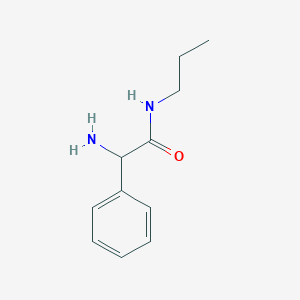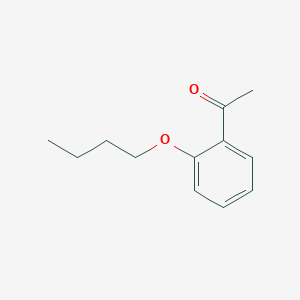
1-(2-Butoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2. It is also known by its systematic name, Ethanone, 1-(2-butoxyphenyl)-. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a colorless to pale yellow liquid with a mild, pleasant odor.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Butoxyphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromobutane with 2’-hydroxyacetophenone. The reaction typically proceeds under basic conditions, often using a base such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(2-Butoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the reagents used.
科学的研究の応用
1-(2-Butoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds or as a model compound in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 1-(2-butoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The butoxy group and ethanone moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
1-(2-Methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a butoxy group.
1-(2-Ethoxyphenyl)ethanone: Contains an ethoxy group instead of a butoxy group.
1-(2-Propoxyphenyl)ethanone: Features a propoxy group in place of the butoxy group.
Uniqueness: 1-(2-Butoxyphenyl)ethanone is unique due to the presence of the butoxy group, which imparts distinct physical and chemical properties. The longer alkyl chain in the butoxy group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
特性
IUPAC Name |
1-(2-butoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12-8-6-5-7-11(12)10(2)13/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWTDOPTNDEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
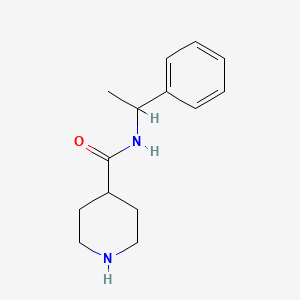
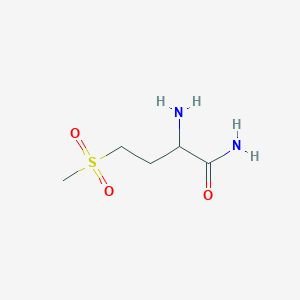
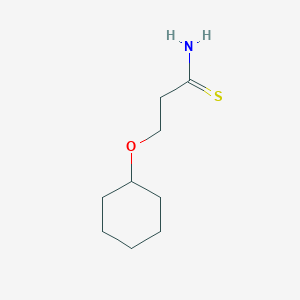
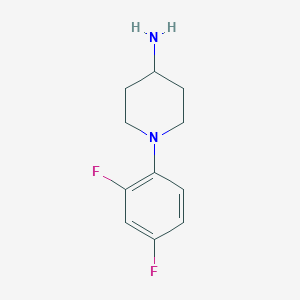
![2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7808312.png)
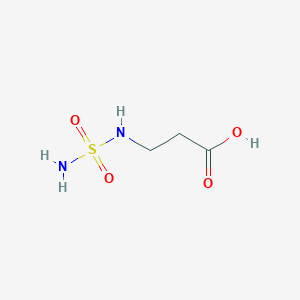
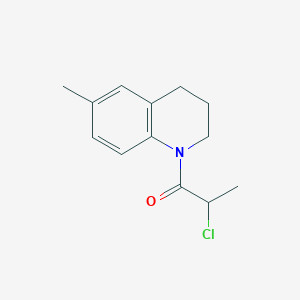
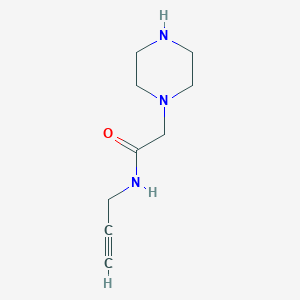
![2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B7808338.png)
